Pyrazole derivatives have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. Among these derivatives, Pyrazole N-Demethyl Sildenafil, a sildenafil analogue, has been studied for its potential therapeutic applications. Sildenafil, commonly known for its use in treating erectile dysfunction, acts primarily as a phosphodiesterase type 5 (PDE5) inhibitor. The modification of its structure to include a pyrazole moiety has led to the development of new compounds with varied enzyme inhibitory activities and potential anticancer properties.
The sildenafil analogues incorporating the pyrazole moiety have been evaluated for their potential as carbonic anhydrase inhibitors. These enzymes are involved in various physiological processes, and their inhibition has been linked to therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. The analogues have shown particular effectiveness against tumor-associated isoforms of carbonic anhydrase, suggesting a role in anticancer strategies3.
In cancer research, these pyrazole-containing sildenafil analogues have demonstrated cytotoxic effects on breast cancer cell lines. The compounds were more effective against the tumor-associated isoforms CA IX and XII, acting as low nanomolar inhibitors. This suggests that they could be used in the development of targeted therapies for breast cancer, with the potential to inhibit cancer cell proliferation and metastasis3.
The unique interaction of pyrazole with NMDA receptors, as well as the enzyme inhibitory activity of its sildenafil analogues, makes these compounds promising candidates for drug development. Their ability to modulate NMDA receptor activity could be beneficial in treating neurological disorders, while their enzyme inhibitory properties could be exploited in the design of new anticancer drugs. The crystal structure analysis of these analogues compared to sildenafil provides further insights into their potential binding modes and interactions with biological targets, which is crucial for the rational design of new therapeutics2.
Synthesis Methods
The synthesis of Pyrazole N-Demethyl Sildenafil typically involves the demethylation of sildenafil through various chemical reactions. The primary synthetic route for sildenafil begins with ethyl 3-butyrylpyruvate and hydrazine hydrate in acetic acid, leading to the formation of a pyrazole derivative. Subsequent steps include selective N-methylation with dimethyl sulfate and alkaline hydrolysis to yield the carboxylic acid. This is followed by nitration and treatment with ammonium hydroxide to form a carboxamide derivative, which is then reduced to an amino group using stannous chloride in ethanol .
The demethylation process can be achieved through reductive methods or via enzymatic pathways that specifically target the methyl group on the nitrogen atom. This reaction can be facilitated by various reagents, including lithium aluminum hydride or boron tribromide, which effectively remove methyl groups from nitrogen-containing compounds .
Structural Characteristics
The molecular structure of Pyrazole N-Demethyl Sildenafil features a bicyclic core consisting of a pyrazolo[4,3-d]pyrimidinone framework. The compound has several functional groups that contribute to its pharmacological activity:
The crystal structure analysis reveals that Pyrazole N-Demethyl Sildenafil forms monoclinic crystals with specific unit cell parameters, indicating its solid-state properties . The presence of multiple functional groups contributes to its amphoteric behavior, allowing it to interact with various biological targets.
Reactivity and Transformations
Pyrazole N-Demethyl Sildenafil participates in various chemical reactions typical for pyrazole derivatives. Notably, it can undergo:
These reactions can be exploited in synthetic chemistry to modify the compound for enhanced biological activity or altered pharmacokinetic properties .
Pharmacological Mechanism
Pyrazole N-Demethyl Sildenafil functions primarily as an inhibitor of phosphodiesterase type 5. By inhibiting this enzyme, it prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP within smooth muscle cells. This accumulation results in prolonged vasodilation and enhanced blood flow, particularly in penile tissues during sexual arousal.
Research indicates that Pyrazole N-Demethyl Sildenafil exhibits approximately 50% of sildenafil's potency in inhibiting phosphodiesterase type 5 activity. This suggests that while it may not be as effective as its parent compound, it still retains significant pharmacological relevance .
Properties Overview
Pyrazole N-Demethyl Sildenafil possesses unique physical and chemical properties:
These properties influence its formulation and application in pharmaceutical contexts .
Scientific Applications
Pyrazole N-Demethyl Sildenafil is primarily utilized as a reference standard in analytical chemistry for assessing sildenafil and its impurities. It plays a crucial role in quality control processes within pharmaceutical manufacturing. Additionally, ongoing research explores its potential therapeutic applications beyond erectile dysfunction treatment, including cardiovascular health due to its vasodilatory effects.
The compound's structural characteristics also make it a candidate for further modifications aimed at developing new drugs targeting other phosphodiesterase isoenzymes or exploring its effects on different biological pathways .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4